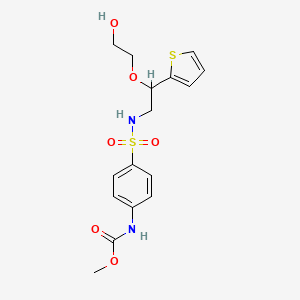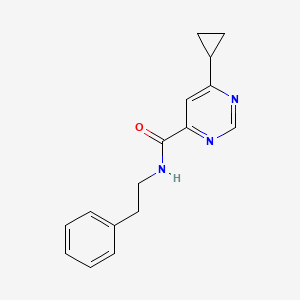
methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a unique organic compound with intricate molecular architecture It is composed of multiple functional groups, contributing to its varied reactivity and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesizing methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves several steps, each with specific reaction conditions:
Formation of the Thiophene Derivative: : The synthesis begins with the preparation of the thiophene derivative. This step might involve the bromination of thiophene followed by substitution reactions to introduce the 2-(2-hydroxyethoxy)ethyl group.
Preparation of the Phenylsulfamoyl Intermediate: : Separately, the phenylsulfamoyl group is prepared by reacting an appropriate phenyl derivative with sulfonyl chloride and subsequent amination.
Coupling Reaction: : The final step involves coupling the thiophene derivative with the phenylsulfamoyl intermediate under controlled conditions, such as using a base like sodium hydride in an inert solvent, followed by methylation to introduce the carbamate group.
Industrial Production Methods
Industrial-scale production of this compound would likely follow similar steps but optimized for efficiency and yield. This could involve:
High-throughput synthesis techniques.
Use of continuous flow reactors to manage reaction conditions more precisely.
Advanced purification methods such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo a variety of chemical reactions:
Oxidation: : This compound can be oxidized, especially at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may target the carbamate or sulfamoyl groups, using agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the carbamate or sulfamoyl sites, under basic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate; typically in acidic or neutral medium.
Reduction: : Lithium aluminum hydride, sodium borohydride; usually in aprotic solvents like ether or THF.
Substitution: : Alkoxides, amines; usually in the presence of a base such as sodium or potassium hydroxide.
Major Products
The products depend on the specific reactions:
Oxidation: : Possible formation of sulfoxides or sulfones.
Reduction: : Amine derivatives.
Substitution: : Varied functionalized compounds based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is used in numerous fields:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : Potential use in studying biochemical pathways due to its reactive functional groups.
Medicine: : Research into drug design and interactions, particularly for its potential therapeutic properties.
Industry: : Possible applications in developing new materials or chemical processes.
Wirkmechanismus
The specific mechanism of action of methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate depends on its application:
Biochemical Pathways: : It may interact with enzymes or receptors, altering biochemical pathways.
Therapeutic Effects: : If used in medicine, it might inhibit certain enzymes or mimic natural substrates, affecting physiological processes.
Vergleich Mit ähnlichen Verbindungen
Methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate can be compared with other sulfonyl-phenyl carbamates and thiophene-containing compounds:
Similar Compounds
Methyl 4-aminophenylcarbamate: : Lacks the sulfonyl and thiophene groups.
Methyl 4-(N-(2-hydroxyethyl)sulfamoyl)phenylcarbamate: : Similar but without the thiophene moiety.
Thiophene-2-carboxylate derivatives: : Shares the thiophene core but differs in functional groups.
Uniqueness
Functional Diversity: : The combination of thiophene, sulfamoyl, and carbamate groups in one molecule is rare.
This compound stands out due to its complex structure and versatile reactivity, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
methyl N-[4-[[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S2/c1-23-16(20)18-12-4-6-13(7-5-12)26(21,22)17-11-14(24-9-8-19)15-3-2-10-25-15/h2-7,10,14,17,19H,8-9,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCVHMBCYKGHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride](/img/structure/B2512166.png)
![7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2512169.png)


![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2512173.png)
![(E)-1-ethyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2512178.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2512180.png)
![5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2512181.png)
![3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2512183.png)
![N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide](/img/structure/B2512184.png)
![2-(2,6-dimethylmorpholino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2512185.png)
![2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B2512188.png)

